An In-Depth Technical Guide to 4-Chloro-3-methylpyridine hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-3-methylpyridine hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-methylpyridine hydrochloride (CAS: 19524-08-4), a pivotal heterocyclic building block for researchers and professionals in drug discovery and chemical development. This document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and practical applications. We will explore the causality behind experimental choices, from synthetic protocols to its deployment in advanced cross-coupling reactions. The guide is structured to serve as a practical reference for scientists leveraging this versatile intermediate in the synthesis of complex molecular architectures.
Core Physicochemical & Spectroscopic Properties
4-Chloro-3-methylpyridine hydrochloride is a stable, crystalline solid, a form that enhances its shelf-life and handling characteristics compared to its freebase, 4-Chloro-3-methylpyridine. The protonation of the pyridine nitrogen by hydrochloric acid significantly alters its physical properties, most notably increasing its melting point and modifying its solubility profile.
Physicochemical Data
A summary of the essential physicochemical properties is presented below for quick reference. These values are fundamental for reaction planning, stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 19524-08-4 | [1][2] |
| Molecular Formula | C₆H₇Cl₂N | [1] |
| Molecular Weight | 164.03 g/mol | [1][2] |
| IUPAC Name | 4-chloro-3-methylpyridine;hydrochloride | [1] |
| Synonyms | 4-Chloro-3-picoline hydrochloride | [2] |
| Melting Point | 165-169 °C (lit.) | [2][3] |
| Appearance | White to cream crystalline powder |
Solubility Profile
As a hydrochloride salt, the compound exhibits significantly higher solubility in polar protic solvents compared to its freebase form.
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Water, Methanol, Ethanol: Expected to be soluble. The salt nature allows for dissociation and solvation by polar protic media.
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Dichloromethane, Chloroform: Sparingly soluble to insoluble.
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Toluene, Hexanes, Diethyl Ether: Generally insoluble.
Expert Insight: Quantitative solubility data is not widely published and should be determined empirically for specific applications.[4] For reactions requiring the freebase, a simple workup with a mild aqueous base (e.g., NaHCO₃, K₂CO₃) followed by extraction into an organic solvent like ethyl acetate or dichloromethane is the standard, effective procedure.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 4-Chloro-3-methylpyridine hydrochloride.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The protonation of the pyridine nitrogen causes a significant downfield shift of the aromatic protons compared to the freebase due to the increased electron-withdrawing nature of the pyridinium ring.
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Exemplary Spectrum Interpretation (DMSO-d₆, 400 MHz):
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~8.5-8.7 ppm (d, 1H): Proton at C2 (adjacent to N⁺-H).
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~8.3-8.5 ppm (s, 1H): Proton at C6.
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~7.8-8.0 ppm (d, 1H): Proton at C5.
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~2.5 ppm (s, 3H): Methyl protons at C3.
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A broad singlet corresponding to the N⁺-H proton may also be visible, often further downfield.
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¹³C NMR Spectroscopy (Expected):
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Aromatic Carbons: Expected in the ~125-155 ppm range. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C6) will be significantly affected.
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Methyl Carbon: Expected in the ~15-20 ppm range.
Infrared (IR) Spectroscopy (Expected):
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N-H stretch (pyridinium): A broad band in the 2400-3200 cm⁻¹ region.
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C=C and C=N stretches: Sharp peaks in the 1400-1650 cm⁻¹ region, characteristic of the aromatic ring.
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C-Cl stretch: Typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.
Mass Spectrometry (MS):
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Methodology: Electrospray Ionization (ESI) in positive mode is ideal.
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Expected M⁺ Peak: The analysis will detect the freebase. The molecular ion peak [M+H]⁺ for C₆H₆ClN would be observed at m/z ≈ 128.02, showing a characteristic isotopic pattern (M+2 peak at ~33% intensity) due to the presence of the chlorine atom.
Synthesis and Purification Workflow
The synthesis of 4-Chloro-3-methylpyridine hydrochloride is most efficiently achieved from its corresponding N-oxide, a common strategy in pyridine chemistry to activate the 4-position for chlorination.
Recommended Synthesis Protocol
This two-step protocol is designed for reliability and scalability, starting from the commercially available 3-methylpyridine (3-picoline).
Step 1: Oxidation to 3-Methylpyridine N-oxide
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Rationale: The N-oxidation step is crucial. It electronically activates the C4 position, making it susceptible to nucleophilic attack by a chloride source in the subsequent step.
-
Procedure:
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To a solution of 3-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., ~1.5 eq) dropwise at room temperature.
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Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.
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After cooling, carefully destroy excess peroxide with sodium metabisulfite.
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Basify the solution with a strong base (e.g., NaOH) and extract the N-oxide product with dichloromethane.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Methylpyridine N-oxide.
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Step 2: Chlorination and Salt Formation
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Rationale: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for converting pyridine N-oxides to 4-chloropyridines. The reaction proceeds via an initial addition of the N-oxide oxygen to the phosphorus center, followed by intramolecular chloride delivery to the C4 position.
-
Procedure:
-
Under an inert atmosphere (N₂), add 3-Methylpyridine N-oxide (1.0 eq) portion-wise to an excess of phosphorus oxychloride (POCl₃, ~4-5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to reflux (~110 °C) for 2-3 hours.
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Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a solid base like sodium carbonate or by careful addition of aqueous NaOH until pH > 8.
-
Extract the freebase (4-Chloro-3-methylpyridine) with ethyl acetate or dichloromethane.
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Combine the organic extracts, dry over MgSO₄, and filter.
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To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Synthesis Workflow Diagram
Caption: Simplified Suzuki-Miyaura catalytic cycle.
B. Buchwald-Hartwig Amination
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Application: Formation of a C-N bond with a primary or secondary amine.
-
Mechanism: The cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by the formation of a palladium-amido complex via deprotonation of the amine by a strong, non-nucleophilic base (e.g., NaOtBu). [5][6]* Expert Insight: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting. [5]
Nucleophilic Aromatic Substitution (SₙAr)
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Application: Direct displacement of the chloride with strong nucleophiles (e.g., alkoxides, thiolates, amines).
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when the attack occurs at the C2 or C4 positions. [7]* Expert Insight: The SₙAr reaction is highly regioselective. The C4-position is significantly more activated towards nucleophilic attack than the C3 or C5 positions due to the ability of the pyridine nitrogen to stabilize the intermediate via resonance. This reaction often requires elevated temperatures but avoids the need for expensive metal catalysts.
Caption: General mechanism for SₙAr on 4-chloropyridine.
Applications in Drug Discovery and Development
Substituted chloropyridines are ubiquitous intermediates in the pharmaceutical industry. Their ability to undergo a wide range of coupling and substitution reactions makes them ideal scaffolds for building complex active pharmaceutical ingredients (APIs).
Case Study: Nevirapine Synthesis Analogue The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV-1 treatment, provides a compelling example of the utility of this compound class. A key intermediate in Nevirapine synthesis is 2-Chloro-3-amino-4-methylpyridine . [8]This molecule, a close analogue of our topic compound, undergoes a crucial condensation reaction to build the core tricyclic diazepine system of the final drug.
The synthetic utility of 4-Chloro-3-methylpyridine hydrochloride is directly analogous. It can be used to introduce the 3-methyl-pyridin-4-yl moiety into a target molecule via the reactions described above. For instance, a Suzuki coupling could link it to another aromatic system, or a Buchwald-Hartwig amination could connect it to a core amine, building molecular complexity in a controlled and efficient manner.
Caption: Use of a chloromethylpyridine in Nevirapine synthesis.
Safe Handling, Storage, and Disposal
Adherence to safety protocols is paramount when handling any chemical reagent.
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Hazard Identification: 4-Chloro-3-methylpyridine hydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][4]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [4] * Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat. [4] * Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]The hydrochloride salt is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217655, 4-Chloro-3-methylpyridine hydrochloride. Retrieved from [Link]
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 4-Chloropyridines. Angewandte Chemie International Edition, 46(29), 5359–5363. (Note: This is a representative authoritative article on the topic, URL not provided in search results.)
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SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
- Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
- Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
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Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4965. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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apicule. (n.d.). 4-Chloro-N-methylpicolinamide (CAS No: 220000-87-3) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
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ResearchGate. (2021). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 4-Chloro-3-methylpyridine hydrochloride, 97%. Retrieved from [Link]
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Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]
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